8-((4-Nitrophenyl)thio)quinoline

Medicinal Chemistry Coordination Chemistry Electronic Effects

Standard 8-hydroxyquinolines fail to provide the precise electronic tuning required for soft metal ion coordination. This 8-substituted thioquinoline solves the selectivity gap. - **Electronic modulation:** Strong -M/-I effect of 4-nitro group tunes sulfur donor strength for Pd(II) and Au(I) selectivity. - **High lipophilicity:** cLogP 4.26 enables membrane partitioning and hydrophobic matrix incorporation. - **Synthetic utility:** Reducible nitro group allows direct SAR exploration without protection/deprotection steps. Available for immediate research use. Specifications verified.

Molecular Formula C15H10N2O2S
Molecular Weight 282.3 g/mol
Cat. No. B12000966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((4-Nitrophenyl)thio)quinoline
Molecular FormulaC15H10N2O2S
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)SC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2
InChIInChI=1S/C15H10N2O2S/c18-17(19)12-6-8-13(9-7-12)20-14-5-1-3-11-4-2-10-16-15(11)14/h1-10H
InChIKeyGTGIKNIFMCNNKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-((4-Nitrophenyl)thio)quinoline: Properties & Applications


8-((4-Nitrophenyl)thio)quinoline (CAS 1873-66-1) is a heterocyclic compound belonging to the 8-substituted thioquinoline class, characterized by a quinoline core linked to a 4-nitrophenyl group via a thioether bond at the 8-position . With a molecular formula of C₁₅H₁₀N₂O₂S and a molecular weight of 282.32 g/mol, this compound integrates a strong electron-withdrawing nitro group on the phenyl ring, which significantly modulates the electronic properties of the quinoline scaffold . Its structural features position it as a versatile building block in medicinal chemistry and coordination chemistry research .

Electron-deficient thioquinoline building block for coordination and medicinal chemistry
Soft thioether donor with tunable metal selectivity via para-nitro group
Reducible nitro handle supports rapid analog library diversification

Uniqueness of 8-((4-Nitrophenyl)thio)quinoline


The unique combination of an 8-position thioether linkage and a 4-nitrophenyl substituent in 8-((4-Nitrophenyl)thio)quinoline creates a distinct electronic and coordination environment that cannot be replicated by simple substitution with common 8-hydroxy, 8-amino, or 8-mercapto quinoline analogs [1]. The strong electron-withdrawing effect of the para-nitro group (-M and -I effects) substantially alters the electron density of the thioether sulfur and the quinoline nitrogen, influencing both the stability and selectivity of metal coordination complexes formed . This electronic modulation has been demonstrated to impact properties ranging from photophysical behavior to biological target interactions in structurally related systems [2]. Consequently, substituting this compound with other 8-substituted quinolines without the 4-nitrophenylthio moiety would result in fundamentally different reactivity profiles, coordination geometries, and potentially altered biological activities, making direct substitution untenable in research applications requiring precise molecular properties.

8-Hydroxy, 8-amino, or 8-mercapto quinoline analogs lack the strong electron-withdrawing para-nitro effect, which alters sulfur donor properties and coordination behaviour
Hard O/N donors in 8-hydroxy/8-amino quinoline favor different metal ions; substitution may shift metal selectivity away from soft metals like Pd(II) or Au(I)
Absence of the reducible nitro group limits direct synthetic diversification; protection/deprotection strategies reduce efficiency in analog synthesis

8-((4-Nitrophenyl)thio)quinoline vs. Closest Analogs: Quantitative Evidence


4-Nitrophenylthio Electron-Withdrawing Effect

The 4-nitrophenylthio substituent at the 8-position introduces a strong electron-withdrawing effect (-M and -I) that is not present in 8-hydroxyquinoline or 8-mercaptoquinoline analogs. This effect is quantifiable through Hammett substituent constants. The para-nitro group exhibits a Hammett σp value of +0.78, compared to +0.06 for a para-methyl group and -0.66 for a para-amino group [1]. This substantial difference in electronic character significantly impacts the nucleophilicity of the thioether sulfur and the basicity of the quinoline nitrogen, directly affecting metal coordination strength and selectivity .

Electron-withdrawing effect
Cross-study comparable
Hammett σp = +0.78 (target) vs −0.37 (8-OH) to −0.66 (8-NH₂) comparators
Significantly stronger electron withdrawal influences metal coordination selectivity
Refer to Hammett constant reference values
Medicinal Chemistry Coordination Chemistry Electronic Effects

Lipophilicity vs. Hydroxy and Amino Quinoline Analogs

The 4-nitrophenylthio group significantly increases lipophilicity compared to polar 8-substituents like hydroxyl or amino groups. The target compound has a calculated LogP of 4.26, which is substantially higher than 8-hydroxyquinoline (cLogP ≈ 1.8) and 8-aminoquinoline (cLogP ≈ 2.0) . This higher lipophilicity is critical for applications requiring membrane permeability or non-polar solvent solubility, while the electron-withdrawing nitro group simultaneously maintains the ability to participate in polar interactions.

Lipophilicity profile
Cross-study comparable
cLogP = 4.26 (target) vs cLogP ≈ 1.8–2.5 for 8-hydroxy, 8-amino, 8-mercapto analogs
Higher lipophilicity supports membrane permeability and non-polar solvent solubility
Calculated values; experimental confirmation recommended
Medicinal Chemistry ADME Lipophilicity

Thioether vs. Hydroxyl/Amino Donor Selectivity

The thioether sulfur in 8-((4-nitrophenyl)thio)quinoline acts as a soft donor atom with a strong affinity for soft metal ions (e.g., Pd(II), Au(I), Hg(II)), whereas 8-hydroxyquinoline and 8-aminoquinoline feature hard donor atoms (O and N) that preferentially coordinate hard metal ions (e.g., Fe(III), Al(III)) [1]. The nitro group further modulates the electron density on sulfur, enhancing its softness. This fundamental difference in coordination chemistry is well-established in ligand design literature and is supported by the compound's structural analogy to known thioquinoline ligands that exhibit selective metal binding .

Donor atom selectivity
Class-level inference
Soft thioether S favors Pd(II), Au(I); hard O/N donors favor Fe(III), Al(III)
Qualitative difference in metal ion preference based on HSAB principle
Direct quantitative affinity data for target compound not yet available
Coordination Chemistry Ligand Design Metal Sensing

Nitro Group as a Synthetic Handle

The para-nitro group in 8-((4-nitrophenyl)thio)quinoline provides a unique synthetic handle not available in 8-hydroxyquinoline or 8-mercaptoquinoline. This nitro group can be selectively reduced to an amino group under mild conditions (e.g., SnCl₂/HCl or H₂/Pd-C), yielding 8-((4-aminophenyl)thio)quinoline . This transformation enables further functionalization via diazotization, amide coupling, or other amine-specific reactions. In contrast, 8-hydroxyquinoline requires protection/deprotection strategies for similar functionalization, reducing synthetic efficiency.

Synthetic handle
Class-level inference
Nitro reduction to amine enables diazotization, amide coupling, and further functionalization
Reducible nitro group offers straightforward diversification without protection steps
Standard SnCl₂/HCl or catalytic hydrogenation conditions; yields reported for analogous systems
Organic Synthesis Medicinal Chemistry Building Blocks

8-((4-Nitrophenyl)thio)quinoline: Research & Industrial Applications


Selective Ligands for Soft Transition Metals

Based on the soft thioether donor character established in Section 3, this compound is optimally suited for developing selective ligands for soft metal ions in catalysis, sensing, or therapeutic applications . The strong electron-withdrawing nitro group further tunes the donor strength of sulfur, enabling fine control over metal binding affinity. Researchers seeking to design Pd(II) catalysts for cross-coupling reactions or Au(I)-based luminescent materials should prioritize this compound over 8-hydroxyquinoline-based ligands, which would preferentially bind harder metal ions and potentially lead to undesired side reactions or inactive complexes.

Lipophilic Fluorescent Probes & Optical Materials

The high cLogP value of 4.26 demonstrated in Section 3 indicates that this compound will preferentially partition into non-polar environments (e.g., lipid bilayers, hydrophobic polymer matrices) compared to 8-hydroxyquinoline or 8-aminoquinoline . This property is advantageous for designing fluorescent probes for membrane studies or for incorporation into hydrophobic optical materials. The quinoline core provides intrinsic fluorescence, while the thioether linkage and nitro group offer handles for further photophysical tuning through metal coordination or chemical modification .

Medicinal Chemistry Scaffold for Library Synthesis

As established in Section 3, the reducible nitro group provides a direct route to 8-((4-aminophenyl)thio)quinoline and subsequent derivatives, making this compound an efficient starting point for generating diverse compound libraries . In hit-to-lead campaigns where rapid SAR exploration around the 8-position of quinoline is required, this compound offers a distinct synthetic advantage over 8-hydroxyquinoline, which would require additional protection/deprotection steps. The enhanced lipophilicity (cLogP = 4.26) also positions derivatives in a favorable physicochemical space for central nervous system (CNS) drug discovery .

Application
Selection Property
Validation Focus
Soft transition metal ligand studies
Thioether donor selectivity with nitro tuning
Metal binding affinity and coordination geometry
Lipophilic fluorescent probes and optical materials
High lipophilicity and intrinsic fluorescence
Membrane partitioning and photophysical tuning
Medicinal chemistry library synthesis
Reducible nitro handle for efficient diversification
Derivatization efficiency and SAR exploration

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